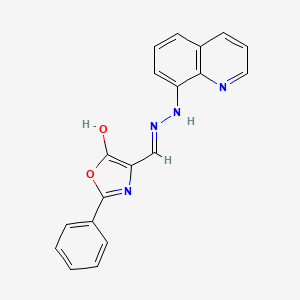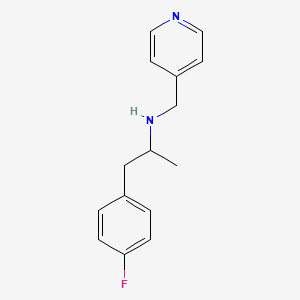![molecular formula C17H16BrClN2O2 B6073695 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B6073695.png)
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide, also known as BCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BCP is a derivative of benzamide and is commonly used as a chemical probe to investigate the role of protein-protein interactions in biological systems. In
作用机制
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide binds to the SH3 domain of Grb2 through a hydrophobic interaction with the phenyl ring of the compound and a hydrogen bond with the amide group. This binding disrupts the protein-protein interaction between Grb2 and its binding partners, leading to downstream effects on signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activation of the Ras, PI3K-Akt, and JNK signaling pathways, which are involved in cell growth, proliferation, and survival. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
实验室实验的优点和局限性
One of the main advantages of using 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide as a chemical probe is its high specificity for the SH3 domain of Grb2. This allows for the selective disruption of protein-protein interactions involving this domain, which can provide valuable insights into the function of signaling pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
未来方向
There are several future directions for the use of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide in scientific research. One area of interest is the development of this compound derivatives with improved specificity and reduced toxicity. Another area of interest is the use of this compound as a tool for the identification of novel protein-protein interactions in biological systems. Finally, the use of this compound in combination with other chemical probes and genetic tools can provide a more comprehensive understanding of signaling pathways and their role in disease.
合成方法
The synthesis of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-aminobutyramide under basic conditions. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process and can be performed on a large scale, making it readily available for research purposes.
科学研究应用
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide is widely used as a chemical probe to study protein-protein interactions in biological systems. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in numerous signaling pathways. This compound has also been used to investigate the role of the protein-protein interaction between the SH3 domain of Grb2 and the proline-rich motif of the protein Sos, which is involved in the activation of the Ras signaling pathway. In addition, this compound has been used to study the interaction between the SH3 domain of Grb2 and the protein Gab1, which is involved in the activation of the PI3K-Akt signaling pathway.
属性
IUPAC Name |
5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c1-2-3-16(22)20-12-5-7-13(8-6-12)21-17(23)14-10-11(18)4-9-15(14)19/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVOLAPYMJOGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl 2-{[(2-nitrophenyl)acetyl]amino}terephthalate](/img/structure/B6073625.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6073630.png)
![1-[5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6073637.png)
![2-[(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073643.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1-cyclohexene-1-carboxamide](/img/structure/B6073645.png)
![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6073656.png)
![2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B6073664.png)
![2-iodo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073674.png)
![2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073677.png)
![N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6073689.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-nitrobenzamide](/img/structure/B6073704.png)
![N-(4-chloro-3-{[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}phenyl)-2-methylacrylamide](/img/structure/B6073712.png)
